molecular formula C14H11ClN2O3S B4755877 (5Z)-2-amino-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-amino-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B4755877
M. Wt: 322.8 g/mol
InChI Key: GQERVHVJAYLRSW-XFFZJAGNSA-N
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Description

(5Z)-2-amino-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazol-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a phenyl group substituted with chlorine, methoxy, and prop-2-ynoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a substituted benzaldehyde under basic conditions. The reaction conditions often require a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions would result in the replacement of the chlorine atom with other functional groups, leading to a variety of substituted phenyl derivatives.

Scientific Research Applications

(5Z)-2-amino-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-amino-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one: Similar structure but lacks the prop-2-ynoxy group.

    (5Z)-2-amino-5-[(3-chloro-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one: Similar structure but lacks the prop-2-ynoxy group and has different substitution patterns on the phenyl ring.

Uniqueness

The uniqueness of (5Z)-2-amino-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazol-4-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the prop-2-ynoxy group, in particular, could influence its reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5Z)-2-amino-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-3-4-20-12-9(15)5-8(6-10(12)19-2)7-11-13(18)17-14(16)21-11/h1,5-7H,4H2,2H3,(H2,16,17,18)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQERVHVJAYLRSW-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Cl)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)N)Cl)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-amino-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 2
(5Z)-2-amino-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-2-amino-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-2-amino-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-2-amino-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-2-amino-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazol-4-one

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